molecular formula C8H14ClNO B8019295 N-[(1S,2R)-2-chlorocyclohexyl]acetamide

N-[(1S,2R)-2-chlorocyclohexyl]acetamide

Cat. No.: B8019295
M. Wt: 175.65 g/mol
InChI Key: FDJBPALZTFVDEV-SFYZADRCSA-N
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Description

N-[(1S,2R)-2-Chlorocyclohexyl]acetamide is a chiral acetamide derivative characterized by a cyclohexyl backbone with a chlorine substituent at the 2-position and an acetamide group attached to the nitrogen. The stereochemistry (1S,2R) is critical for its molecular interactions, particularly in pharmacological contexts.

Properties

IUPAC Name

N-[(1S,2R)-2-chlorocyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBPALZTFVDEV-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCC[C@H]1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Stereochemical Variations

U-50488H (trans-2-(3,4-dichlorophenyl)-N-methyl-N-(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)acetamide)

  • Structure : Features a (1S,2S) configuration, a dichlorophenyl group, and a pyrrolidinyl substituent.
  • Pharmacology : Exhibits high KOR selectivity (MOR/KOR ratio = 430) with negligible mu-opioid receptor (MOR) affinity (KOR KD = 195 nM, MOR KD = 2.2 nM) .
  • Key Insight : The (−)trans-(1S,2S) isomer has 100-fold greater KOR affinity than its (1R,2R) counterpart, underscoring stereochemistry’s role in activity .

N-[(1S,2R)-2-Chlorocyclohexyl]acetamide

  • Structural Difference : Lacks the dichlorophenyl and pyrrolidinyl groups of U-50488H but shares a cyclohexyl-acetamide core.
  • Implication : The (1S,2R) configuration may reduce KOR/MOR selectivity compared to U-50488H due to altered spatial orientation.

Substituent Effects

U-51574 (2-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide)

  • Structure: Differs in the dimethylamino substituent and (1R,2R) configuration.
  • Pharmacology : Shows reversed receptor affinity (MOR KD = 220 nM, KOR KD = 3.1 nM), indicating that substituent polarity and stereochemistry drastically alter selectivity .

2-Chloro-N-cyclohexylacetamide

  • Implication : The absence of a chiral center and bulky groups likely reduces receptor binding specificity, rendering it pharmacologically inert compared to U-50488H .

Functional Group Modifications

S-Metolachlor (2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide)

  • Structure : Contains a methoxypropan-2-yl group and ethyl-methylphenyl substituent.
  • Application : Herbicidal activity due to lipophilic substituents enhancing plant membrane penetration .
  • Contrast : The target compound’s cyclohexyl and chlorine groups may favor central nervous system (CNS) targeting, unlike S-metolachlor’s agrochemical design.

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

  • Structure: Includes a phenoxy group and dichlorophenyl substituent.
  • Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding, influencing solubility and crystallinity .
  • Relevance : Demonstrates how electron-withdrawing groups (e.g., Cl) enhance stability and intermolecular interactions.

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Molecular Weight Key Substituents Receptor Affinity (KD, nM)
This compound ~2.1 189.65 Chloro, cyclohexyl Not reported
U-50488H 3.8 371.31 Dichlorophenyl, pyrrolidinyl KOR: 195, MOR: 2.2
U-51574 3.5 356.29 Dimethylamino, dichlorophenyl MOR: 220, KOR: 3.1
2-Chloro-N-cyclohexylacetamide 1.9 175.65 Chloro, cyclohexyl N/A

Notes:

  • LogP : Higher lipophilicity (e.g., U-50488H) correlates with enhanced blood-brain barrier penetration.
  • Molecular Weight : Compounds >300 Da (e.g., U-50488H) may face reduced bioavailability compared to lighter analogs.

Research Findings and Implications

  • Substituent Optimization : Bulky groups (e.g., dichlorophenyl in U-50488H) enhance receptor interaction but increase metabolic instability. The target compound’s simpler structure may improve metabolic half-life.
  • Off-Target Effects : Unlike U-50488H, which causes dysphoria and diuresis via KOR activation, the target compound’s lack of a pyrrolidinyl group may mitigate these side effects .

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